(E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate
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Overview
Description
(E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound featuring a thiophene ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acryloylation: The thiophene ring is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Piperidine ring formation: The piperidine ring is synthesized separately and then coupled with the acryloylated thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acryloyl group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of thiophene-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid.
Sulfonyl compounds: Compounds containing the sulfonyl group, such as sulfonylureas.
Uniqueness
(E)-methyl 2-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate is unique due to the combination of these three functional groups in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]sulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S2/c1-21-15(18)11-23(19,20)13-6-8-16(9-7-13)14(17)5-4-12-3-2-10-22-12/h2-5,10,13H,6-9,11H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUAQKJJISCXGG-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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